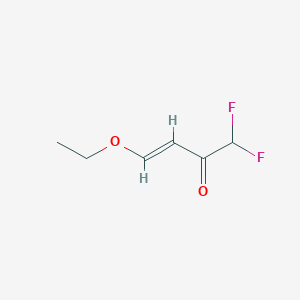
4-Ethoxy-1,1-difluorobut-3-en-2-one
Cat. No. B2809586
Key on ui cas rn:
285135-89-9; 375856-23-8
M. Wt: 150.125
InChI Key: KGQQKBSALJNKEH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08153820B2
Procedure details


At 22° C., a solution of 45 g of an 85.6% strength mixture comprising 1,1-difluoro-4-ethoxy-3-buten-2-one (0.164 mol) and 1,1-difluoro-4,4-diethoxy-2-butanone (0.071 mol) in a ratio of 2.3/1 in acetic acid (30 ml) was added dropwise over a period of 37 min to a solution of methylhydrazine (99% pure, 11.9 g, 0.258 mol) in acetic acid (460 ml). The resulting reaction solution was stirred at 22° C. for 19 h. The acetic acid was then removed under reduced pressure (43° C./30 mbar). The oily residue was taken up in methyl tert-butyl ether (MTBE, 300 ml) and washed with water (250 ml). The aqueous phase was extracted once with MTBE (150 ml). The collected organic solutions were dried over sodium sulfate, filtered and freed from the solvent under reduced pressure (40° C./400 to 30 mbar). The residue (23.5 g) was subjected to fractional distillation to isolate the product. The main fraction (21.5 g; transition temperature 52° C. at 22 mbar) contained 3-difluoro-N-methylpyrazole and 5-difluoro-N-methylpyrazole in a ratio of 2.6:1 (GC retention times: 5-isomer: 7.6 min; 3-isomer: 9.2 min). Taking into account the amounts of product found in the minor fractions and the cold traps, the yield is 75.5% (sum of both isomers).

Name
1,1-difluoro-4,4-diethoxy-2-butanone
Quantity
0.071 mol
Type
reactant
Reaction Step One

Name
methylhydrazine
Quantity
11.9 g
Type
reactant
Reaction Step One



[Compound]
Name
3-difluoro-N-methylpyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
5-difluoro-N-methylpyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Yield
75.5%
Identifiers


|
REACTION_CXSMILES
|
[F:1][CH:2]([F:10])[C:3](=O)[CH:4]=[CH:5]OCC.FC(F)C(=O)CC(OCC)OCC.[CH3:24][NH:25][NH2:26]>C(O)(=O)C>[F:1][CH:2]([F:10])[C:3]1[CH:4]=[CH:5][N:25]([CH3:24])[N:26]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.164 mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C=COCC)=O)F
|
|
Name
|
1,1-difluoro-4,4-diethoxy-2-butanone
|
|
Quantity
|
0.071 mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(CC(OCC)OCC)=O)F
|
|
Name
|
methylhydrazine
|
|
Quantity
|
11.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CNN
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
460 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
[Compound]
|
Name
|
3-difluoro-N-methylpyrazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
5-difluoro-N-methylpyrazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
22 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 22° C. for 19 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acetic acid was then removed under reduced pressure (43° C./30 mbar)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (250 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted once with MTBE (150 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The collected organic solutions were dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
freed from the solvent under reduced pressure (40° C./400 to 30 mbar)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue (23.5 g) was subjected to fractional distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to isolate the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The main fraction (21.5 g; transition temperature 52° C. at 22 mbar)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in a ratio of 2.6:1 (GC retention times: 5-isomer: 7.6 min; 3-isomer: 9.2 min)
|
|
Duration
|
9.2 min
|
Outcomes


Product
Details
Reaction Time |
19 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C1=NN(C=C1)C)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
